Gibberellin A44 diacid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88373-65-3 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h12-14,21,26H,1,3-10H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |
InChI Key |
AXEUUXHMKSPQAI-YTJHIPEWSA-N |
SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)CO)C(=O)O |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)CO)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)CO)C(=O)O |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Homeostasis of Gibberellin A44 Diacid
Precursor Pathways and Early Gibberellin Intermediates
The journey to synthesizing GA44 diacid begins with the formation of its fundamental diterpenoid structure, which originates from common isoprenoid precursors.
In higher plants, gibberellins (B7789140) are synthesized from the diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGDP). wikipedia.orgnih.gov The GGDP used for GA biosynthesis is produced primarily in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgsteberlab.org This pathway utilizes simple sugars to produce the five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of plant compounds, including gibberellins, carotenoids, and the phytol (B49457) chain of chlorophyll. gcwgandhinagar.comnih.gov
The first step committed to gibberellin biosynthesis is the cyclization of the 20-carbon GGDP to form the tetracyclic hydrocarbon intermediate, ent-kaurene (B36324). steberlab.orgnih.gov This process occurs within the plastids and involves two distinct terpene synthase (TPS) enzymes:
ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the initial cyclization of GGDP to form ent-copalyl diphosphate (CPP). steberlab.orgnih.gov
ent-kaurene synthase (KS): KS then converts the CPP intermediate into ent-kaurene, establishing the characteristic four-ring structure of the gibberellin skeleton. nih.govnih.gov
Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum for the next stage of modification. nih.govresearchgate.net
Enzymatic Conversions Leading to and from Gibberellin A44 Diacid
GA44 diacid is an intermediate in the later stages of the GA biosynthetic pathway, which primarily occurs in the cytoplasm. Its formation and subsequent conversion are catalyzed by a series of specific oxidases.
The conversion of early GA intermediates into the various forms, including GA44 diacid, is carried out by two main classes of enzymes: cytochrome P450 monooxygenases located in the endoplasmic reticulum and soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs) found in the cytoplasm. nih.govnih.gov
Gibberellin A53 (GA53) is a direct precursor to GA44. The conversion of GA53 to GA44, and the subsequent metabolism of GA44 to Gibberellin A19 (GA19), is catalyzed by a key multifunctional enzyme:
GA 20-oxidase (GA20ox): This is a 2-ODD enzyme that catalyzes a series of oxidative steps on the C-20 carbon of the gibberellin backbone. nih.gov In the pathway involving GA44, GA20ox is responsible for the sequential oxidation of GA53 to GA44, and then GA44 to GA19. nih.gov The activity of GA20ox is considered a critical rate-limiting step in the production of bioactive GAs. scispace.com
While GA 3-oxidase (GA3ox) is another crucial 2-ODD enzyme in the pathway, it acts later to convert precursors like GA20 into bioactive GAs (e.g., GA1). nih.govscispace.com It is not directly involved in the conversion of GA44 diacid itself but is essential for the final step in producing the active hormone downstream.
The metabolic pathway demonstrates a stepwise conversion: GA53 → GA44 → GA19 → GA20 → GA1 (bioactive) nih.gov
| Precursor | Product | Enzyme | Enzyme Class | Subcellular Location |
|---|---|---|---|---|
| Gibberellin A53 | Gibberellin A44 | GA 20-oxidase (GA20ox) | 2-oxoglutarate-dependent dioxygenase | Cytoplasm |
| Gibberellin A44 | Gibberellin A19 | GA 20-oxidase (GA20ox) | 2-oxoglutarate-dependent dioxygenase | Cytoplasm |
The genes encoding the key enzymes in the gibberellin pathway have been identified in numerous plant species. Specifically, the GA 20-oxidase enzymes that catalyze the formation and conversion of GA44 are encoded by a small family of GA20ox genes. In the model plant Arabidopsis thaliana, there are five identified GA20ox genes (AtGA20ox1 through AtGA20ox5). These genes exhibit differential expression patterns in various tissues and at different developmental stages, allowing for precise spatial and temporal control over gibberellin biosynthesis. This genetic redundancy and differential expression contribute to the fine-tuning of GA levels, and therefore growth, in response to developmental and environmental signals.
The gibberellin biosynthetic pathway is a model of subcellular compartmentalization, with different stages of the process occurring in three separate locations within the plant cell. nih.govresearchgate.net
Plastids: The initial steps, from the MEP pathway's production of IPP and DMAPP to the synthesis of ent-kaurene from GGDP by CPS and KS, take place in the stroma of plastids. nih.govnih.gov
Endoplasmic Reticulum (ER): The intermediate ent-kaurene is then transported to the outer membrane of the ER. nih.gov Here, two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), catalyze its conversion to GA12. nih.govnih.gov
Cytoplasm: GA12, the precursor to all other gibberellins, is transported into the cytoplasm. youtube.com It is in the cytoplasm where the soluble 2-ODD enzymes, including GA 20-oxidase and GA 3-oxidase, perform the final series of modifications. nih.govresearchgate.net Therefore, the conversion of GA53 to GA44 diacid and its subsequent metabolism to GA19 occur in the cytoplasm. nih.gov
Mechanisms of this compound Deactivation and Catabolism
The deactivation and catabolism of gibberellins are crucial mechanisms for regulating the levels of active hormones in plant tissues. For intermediates like this compound, these processes prevent over-accumulation and fine-tune the flux of molecules through the biosynthetic pathway. Deactivation can occur through several enzymatic modifications, including oxidation and conjugation.
GA2-oxidases (GA2oxs) are a key family of enzymes that catalyze the deactivation of gibberellins. These enzymes are 2-oxoglutarate-dependent dioxygenases (2ODDs) that typically introduce a hydroxyl group at the C-2β position of the GA skeleton, a modification that renders the molecule biologically inactive.
Research has demonstrated that this compound is a substrate for certain GA2-oxidases. For instance, the enzyme OsGA2ox1 from rice (Oryza sativa) has been shown to convert GA44 into its 2β-hydroxylated product, GA98. This action effectively removes GA44 from the biosynthetic pathway, reducing the pool of precursors available for conversion into bioactive GAs.
GA2-oxidases are categorized into different classes based on their primary substrates. Class III GA2-oxidases are noted for their activity on C20-GAs, the group to which GA44 belongs. mdpi.comnih.gov This enzymatic action on an early intermediate of the pathway represents an important point of metabolic regulation.
Table 1: Documented GA2-oxidase Activity on this compound
| Enzyme | Substrate | Product | Plant Source |
| OsGA2ox1 | This compound | GA98 | Rice (Oryza sativa) |
Conjugation is another significant mechanism for deactivating gibberellins and controlling their homeostasis. This process involves attaching a molecule, most commonly glucose, to the gibberellin structure, which generally leads to inactivation and can facilitate storage or transport. These conjugated forms can sometimes be hydrolyzed back to an active form, acting as a reversible control mechanism.
Glucose can be attached to a carboxyl group to form a glucosyl ester or to a hydroxyl group to form a glucoside. nih.gov For this compound, evidence points specifically to the formation of a glucosyl ester. A Gibberellin A44 glucosyl ester has been successfully isolated and characterized from the immature seeds of Pharbitis purpurea (Morning Glory). nih.gov This finding confirms that conjugation via glucosylation is a relevant metabolic fate for GA44 diacid in plants.
In some plants, particularly rice, specific cytochrome P450 monooxygenases play a role in GA deactivation. A well-characterized example is the enzyme ELONGATED UPPERMOST INTERNODE (EUI), also known as CYP714D1. This enzyme deactivates GAs via 16α,17-epoxidation.
However, the substrate specificity of CYP714D1/EUI is a critical factor. Research indicates that this enzyme acts specifically on non-13-hydroxylated gibberellins. This compound is a key intermediate in the early-13-hydroxylation pathway. Consequently, it is not considered a substrate for CYP714D1/EUI, and there is currently no evidence to suggest that it is deactivated through this specific epoxidation mechanism.
Regulatory Control of GA44 Diacid Biosynthesis and Degradation Flux
The concentration of any gibberellin intermediate, including GA44 diacid, is not static but is dynamically managed by a sophisticated regulatory network. This network adjusts the rates of synthesis and degradation in response to both internal and external signals, ensuring that the production of bioactive GAs meets the plant's developmental needs.
The gibberellin pathway is under tight homeostatic control through feedback and feedforward loops. The levels of the final bioactive products, such as GA1 and GA4, are sensed by the plant, which then adjusts the expression of genes encoding metabolic enzymes.
Feedback Regulation: High levels of bioactive GAs typically lead to the transcriptional down-regulation of genes encoding key biosynthetic enzymes, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). nih.gov While GA44 diacid itself is not the direct signaling molecule in this loop, the flux through GA44 is indirectly controlled. The expression of GA20-oxidase, the enzyme that converts GA44 to GA19, is subject to this feedback, thereby regulating the rate at which GA44 is consumed. wikipedia.org
Feedforward Regulation: In addition to suppressing synthesis, high levels of bioactive GAs often up-regulate the expression of catabolic enzyme genes, particularly GA2ox genes. nih.gov This feedforward mechanism enhances the degradation of GAs, including precursors like GA44, to rapidly reduce hormone levels. This dual control allows the plant to precisely maintain GA homeostasis. nih.gov
Plants constantly integrate environmental and developmental cues to modulate their growth, and the GA pathway is a primary target of this regulation. Signals such as light and temperature, as well as internal developmental programs, can alter the expression of GA biosynthesis and deactivation genes, thereby controlling the flux through the entire pathway. nih.govnih.gov
Physiological and Developmental Functions Mediated by Gibberellin A44 Diacid
Contribution to Plant Growth and Morphogenesis
Regulation of Stem Elongation and Cell Expansion
One of the most well-documented roles of gibberellins (B7789140) is the promotion of stem elongation. wikipedia.orgphytohormones.infobiologydiscussion.com They achieve this by stimulating both cell division and cell elongation. numberanalytics.comomexcanada.com This effect is particularly evident in dwarf plant varieties, where external application of gibberellins can often restore a tall phenotype, suggesting that these dwarf plants may have a deficiency in endogenous gibberellin production or signaling. biologydiscussion.com The mechanism involves the loosening of the cell wall, which allows for cell expansion. omexcanada.com While research often highlights the effects of bioactive GAs like GA1 and GA4, precursor molecules like Gibberellin A44 are part of the metabolic pathway leading to these active forms. nih.govfrontiersin.org
Modulation of Root System Architecture
The influence of gibberellins on root growth is complex. While they have been shown to have little to no effect or even an inhibitory effect on root growth at high concentrations, there is clear evidence that gibberellin signaling is necessary for root extension. biologydiscussion.comrothamsted.ac.uk This is achieved by influencing the rate of cell division in the root meristem and cell expansion in the elongation zone. rothamsted.ac.uk Roots can synthesize their own gibberellins and generally require lower concentrations for normal growth compared to shoots. rothamsted.ac.uk Recent studies have highlighted the role of gibberellin signaling in mediating root architectural changes in response to environmental stresses, such as potassium deprivation. nih.govnih.gov In such conditions, GA signaling can lead to the accumulation of DELLA proteins, which are growth inhibitors, thereby limiting lateral root growth. nih.govnih.gov This suggests a mechanism for plants to adjust their root system architecture in response to nutrient availability in the soil. nih.govnih.gov The root system of many plants is a tap root system, which includes a primary root and lateral roots. researchgate.net
Role in Reproductive Development
Gibberellins are key regulators of the transition from vegetative growth to the reproductive phase in plants. researchgate.netresearchgate.netjmbfs.org They are involved in various stages of reproductive development, from the induction of flowering to the development of floral organs and fruit. ebi.ac.ukwikipedia.orgnih.gov
Induction of Flowering and Floral Organogenesis
The role of gibberellins in flowering is species-dependent. cabidigitallibrary.org In many long-day and biennial plants, GAs promote flowering. phytohormones.infonih.gov They can act by activating key floral integrator genes in the meristems and leaves. nih.gov For instance, in Arabidopsis thaliana, the GA pathway is a major promoter of flowering under short-day conditions. nih.gov However, in some fruit trees like citrus, GA application can inhibit flowering. cabidigitallibrary.org The balance of different gibberellins and their interaction with other hormones and environmental cues like photoperiod and temperature are crucial in determining the timing of flowering. wikipedia.orgnih.gov Gibberellins are also essential for the normal growth and development of floral organs once they are specified. nih.gov
Anther and Pollen Development
Gibberellins play a critical role in the development of male reproductive structures, specifically the anthers and pollen. ebi.ac.uknih.gov The tapetum, a nutritive tissue within the anther, is a primary site of GA biosynthesis during flower development. wikipedia.orgnih.gov Deficiencies in gibberellin can lead to poorly developed anthers and non-viable pollen grains, resulting in male sterility. nih.govnih.gov GAs are also important for pollen germination and the subsequent growth of the pollen tube, which is necessary for fertilization. nih.govnih.govresearchgate.net Studies in rice have shown that GA-deficient mutants exhibit defects in the programmed cell death of tapetal cells and the formation of the pollen wall. nih.gov
Fruit Set and Development
Gibberellins are widely recognized as essential regulators of fruit set and subsequent growth. ashs.orgbrazilianjournals.com.br The functional significance of Gibberellin A44 diacid in this process is primarily as a precursor to bioactive GAs that directly control fruit development. In plants that utilize the early 13-hydroxylation pathway for gibberellin synthesis, such as tomato and pea, Gibberellin A44 (the lactone form of the diacid) is a key intermediate. nih.govoup.com
In tomato, for instance, the early 13-hydroxylation pathway is the predominant source of GAs, with GA₁ being the principal active form driving fruit development. nih.gov Research using biosynthesis inhibitors has shown that when the conversion of GA precursors is blocked, compounds including GA₄₄ accumulate, which is associated with a significant reduction in fruit growth. nih.gov This demonstrates that precursors like GA₄₄ are not biologically active in this context and must be metabolized into active forms like GA₁ to promote fruit development. nih.gov Similarly, in pea, the growth of the pericarp (fruit pod) depends on the synthesis of bioactive GA₁, a process that involves the conversion of a series of precursors originating from the pathway that includes GA₄₄. oup.com The regulation of these conversion steps is critical for modulating the levels of bioactive GA₁ required for initial fruit set and growth. oup.com
Table 1: Research Findings on the Role of Gibberellin A44 as a Biosynthetic Intermediate in Fruit Development
| Plant Model | Pathway Involving GA44 | Bioactive Product | Key Finding | Reference(s) |
|---|---|---|---|---|
| Tomato | Early 13-hydroxylation | GA₁ | Accumulation of GA₄₄ (and other precursors) upon inhibition of GA biosynthesis leads to reduced fruit growth, indicating GA₄₄ is an inactive intermediate requiring conversion. | nih.gov |
| Pea | Early 13-hydroxylation | GA₁ | Seeds stimulate pericarp growth by promoting the conversion of GA precursors to bioactive GA₁, highlighting the importance of the metabolic pathway involving GA₄₄. | oup.com |
| Japanese Pear | Early 13-hydroxylation & Non-13-hydroxylation | GA₁, GA₃, GA₄ | Both major GA biosynthetic pathways appear to function during fruit development, with higher levels of bioactive GAs correlating with larger fruit size. ashs.org | ashs.org |
Involvement in Seed Dormancy and Germination
The transition from seed dormancy to germination is a critical developmental switch tightly controlled by the antagonistic balance between abscisic acid (ABA), which promotes dormancy, and gibberellins, which promote germination. researchgate.netmdpi.com The synthesis of bioactive GAs is a prerequisite for the germination of many seeds, and the metabolic pathway that produces these GAs often involves this compound as an intermediate. researchgate.netresearchgate.net
Breaking of Seed Dormancy
Gibberellins play a central role in overcoming seed dormancy, a function that can be triggered by environmental cues such as cold stratification or light. nih.govresearchgate.net In many cases, the external application of bioactive GAs can substitute for these environmental triggers. nih.gov The release from dormancy depends on a shift in the hormonal balance to favor GAs over ABA. researchgate.net This shift involves the de novo synthesis of bioactive gibberellins, such as GA₁ or GA₄. nih.gov As an intermediate in the early 13-hydroxylation pathway, this compound is part of the synthetic chain leading to GA₁. oup.comresearchgate.net Therefore, the regulated flux through this metabolic pathway is essential for producing the necessary levels of bioactive hormone to break dormancy and initiate germination.
Mobilization of Stored Reserves during Germination (e.g., α-amylase synthesis)
A classic role for gibberellins in germination, particularly in cereal grains, is the induction of hydrolytic enzymes that mobilize stored food reserves. Upon germination, the embryo releases GAs, which diffuse to the aleurone layer surrounding the endosperm. There, the GAs trigger the synthesis and secretion of enzymes like α-amylase. This enzyme is responsible for the breakdown of starch into simple sugars, providing energy and carbon skeletons to fuel the growth of the seedling. The production of the bioactive GAs that act as the signal for this process relies on the proper functioning of their biosynthetic pathways, which can include this compound as a precursor.
This compound in Plant Responses to Environmental Cues
Plants continuously adjust their growth and development in response to changing environmental conditions, a process in which gibberellin metabolism plays a significant role. brazilianjournals.com.brnih.gov The entire GA biosynthetic pathway, including the formation and conversion of intermediates like this compound, is subject to regulation by environmental signals such as temperature, water availability, and light. pnas.orgresearchgate.net This regulation allows the plant to coordinate growth with favorable conditions and to restrict growth to conserve resources during periods of stress. nih.govresearchgate.net
Abiotic Stress Acclimation (e.g., Temperature, Drought, Salinity)
Plants often respond to abiotic stresses like drought, salinity, and unfavorable temperatures by reducing the levels of bioactive gibberellins, which leads to restricted growth. nih.govpnas.orgtaylorfrancis.com The metabolism of Gibberellin A44 is an important control point in these responses.
For example, in Dendranthema grandiflorum, a drop in temperature was found to retard the conversion of GA₄₄ to its downstream product, GA₁₉. This led to an accumulation of GA₄₄ and a decrease in the concentration of the bioactive GA₁, resulting in reduced stem elongation. researchgate.net Similarly, modeling studies on plants under drought and cold conditions suggest that the activity of enzymes that process GA₄₄ is specifically altered, indicating that the metabolic flux through this step is a key part of the plant's response to these stresses. pnas.org
Interestingly, under certain stress conditions, this compound itself may accumulate and play a protective role. In one study, this compound was among the GA-type metabolites that were enriched in plants under nitrogen starvation. researchgate.netresearchgate.netresearchgate.net It has been suggested that under such conditions, these gibberellins may help to counteract the inhibitory effects of stress and mitigate oxidative damage. researchgate.netresearchgate.net
Light-Mediated Developmental Processes
Light is a dominant environmental signal that governs many aspects of plant development, from germination to stem elongation (photomorphogenesis), often through the regulation of gibberellin levels. usp.brfrontiersin.org The GA biosynthetic pathway is a key target of light signaling pathways. usp.br
The metabolism of GA₄₄ is directly implicated in these light- and temperature-mediated growth responses. For instance, the photoperiod (the relative length of day and night) can regulate specific steps in GA synthesis, including the conversion of GA₅₃ to GA₄₄. usp.br In studies on fuchsia, externally applied GA₄₄ was able to restore shoot elongation that had been inhibited by certain light conditions, suggesting its conversion to active GAs is a crucial part of the light response. scispace.com The interplay between light and temperature also affects GA₄₄ levels; its concentration can increase under conditions that inhibit stem elongation, linking its metabolism directly to the plant's integration of these two critical environmental cues. researchgate.net
Table 2: Documented Influence of Environmental Factors on Gibberellin A44 Metabolism
| Environmental Factor | Plant/System Studied | Observed Effect on GA44 or its Pathway | Consequence | Reference(s) |
|---|---|---|---|---|
| Temperature | Dendranthema grandiflorum | A temperature drop retarded the conversion of GA₄₄ to GA₁₉. | Accumulation of GA₄₄, reduced levels of bioactive GA₁, and inhibited stem elongation. | researchgate.net |
| Drought & Cold | Modeling studies | Altered activity of enzymes metabolizing GA₄₄. | Contributes to the overall change in GA distribution and growth inhibition under stress. | pnas.org |
| Nitrogen Starvation | General metabolomics | Enrichment of this compound. | Suggested role in counteracting stress and mitigating oxidative damage. | researchgate.netresearchgate.netresearchgate.net |
| Light (Photoperiod) | General (Long-day plants) | Photoperiod can regulate the conversion of GA₅₃ to GA₄₄. | Part of the mechanism for controlling photoperiod-dependent growth. | usp.br |
| Light (Quality) | Fuchsia x hybrida | Exogenous GA₄₄ restored shoot elongation inhibited by certain light conditions. | Demonstrates the importance of GA₄₄ conversion in light-mediated growth responses. | scispace.com |
Interactions with Plant Pathogens and Symbiotic Organisms
Gibberellins (GAs), as crucial plant hormones, play a complex and multifaceted role in mediating the interactions between plants and various microorganisms, including pathogens and beneficial symbionts. The balance and crosstalk between gibberellins and other hormonal pathways, such as those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA), are pivotal in orchestrating the plant's response to external biotic challenges. mdpi.commedicine.dp.uacsic.es While research often focuses on the major bioactive gibberellins, evidence suggests that their precursors and related metabolites, including this compound, are also involved in these intricate networks.
Gibberellins are generally considered to be part of a trade-off between growth and defense. mdpi.com Often, defense activation against pathogens coincides with the repression of GA signaling to conserve energy and reallocate resources toward immunity. csic.es For instance, in rice, the induction of the DELLA protein SLR1 by SA and JA enhances resistance to pathogens while repressing GA signaling. csic.es However, the role of GAs is not universally antagonistic to defense. Repression of DELLA proteins in Arabidopsis has been shown to decrease resistance to certain necrotrophic pathogens without directly interacting with the SA or JA pathways. csic.es This indicates a complex, context-dependent function for gibberellins in plant immunity.
In the realm of symbiotic relationships, gibberellins are key regulators of both arbuscular mycorrhizal (AM) associations and nitrogen-fixing nodulation in legumes. frontiersin.org The establishment of AM symbiosis, an ancient and widespread interaction between plants and fungi, is influenced by a delicate hormonal balance. frontiersin.orgresearchgate.net Studies have shown that the role of gibberellins can be inhibitory; for example, GA is known to severely inhibit AM fungal colonization in plants that form Arum-type mycorrhiza. nih.gov Conversely, in plants forming Paris-type AM symbiosis, such as Eustoma grandiflorum, exogenous gibberellin treatment has been found to significantly promote fungal colonization. nih.gov This suggests that the influence of gibberellins on mycorrhization is dependent on the specific type of symbiosis. The interaction is further complicated by crosstalk with other hormones like abscisic acid (ABA), which can modify the levels of bioactive GAs to regulate the symbiosis. researchgate.netfrontiersin.org
Gibberellins are also essential for the formation of nitrogen-fixing root nodules in legumes, a symbiotic relationship with rhizobial bacteria. cam.ac.uknih.gov While early reports were conflicting, it is now understood that bioactive gibberellin accumulates locally at the site of nodule primordia and is crucial for nodule growth and development. frontiersin.orgnih.gov Perturbations in GA biosynthesis can directly impact the size of the nodules. nih.gov
Specific research has highlighted the involvement of this compound in plant responses to nutrient stress, a condition intimately linked to symbiotic efficiency. In studies examining plant responses to nitrogen starvation, this compound, along with other GAs like Gibberellin A20 and Gibberellin A51, was found to be enriched. researchgate.net This accumulation suggests a role for these gibberellin-type metabolites in modulating root growth under nutrient-adverse conditions. researchgate.net Rather than solely promoting growth, it is proposed that in roots under stress, these gibberellins, including this compound, may help counteract the oxidative stress produced by reactive oxygen species (ROS) by inducing the synthesis of antioxidant enzymes. researchgate.net
Interactive Data Tables
Table 1: Influence of Gibberellins on Plant Interactions with Pathogens and Symbionts This table summarizes the observed effects of gibberellins (GAs) on various microorganisms interacting with plants, as detailed in research findings.
| Interacting Organism Type | Specific Organism/Process | Observed Effect of Gibberellins | Relevant Hormone Crosstalk | Reference |
| Pathogens | Necrotrophic Fungi (e.g., Botrytis cinerea) | Reduced resistance upon DELLA protein repression in Arabidopsis. | Independent of SA and JA pathways. | csic.es |
| Hemibiotrophic/Necrotrophic Pathogens (in rice) | Enhanced resistance via DELLA protein (SLR1) stabilization. | SA and JA induce SLR1, repressing GA signaling. | csic.es | |
| Symbiotic Fungi | Arbuscular Mycorrhiza (Arum-type) | Inhibition of fungal colonization. | Interacts antagonistically with Abscisic Acid (ABA). | researchgate.netnih.gov |
| Arbuscular Mycorrhiza (Paris-type) | Promotion of fungal colonization. | Maintains or increases expression of symbiosis-related genes. | nih.gov | |
| Symbiotic Bacteria | Nitrogen-Fixing Rhizobia | Essential for nodule initiation, growth, and maturation. | Functions downstream of nodule identity genes. | frontiersin.orgcam.ac.uknih.gov |
Table 2: Research Findings on this compound and Related Compounds in Plant Stress Response This table details specific findings related to the accumulation of this compound under particular stress conditions.
| Compound | Plant System | Stress Condition | Key Research Finding | Proposed Function | Reference |
| This compound | Plant Roots | Nitrogen Starvation | Found to be enriched along with GA20 and GA51. | Counteracts inhibitory effects of stress, mitigates oxidative stress. | researchgate.net |
| Gibberellin A20 | Plant Roots | Nitrogen Starvation | Enriched under N starvation. | Modulates root growth and counteracts oxidative stress. | researchgate.net |
| Gibberellin A51 | Plant Roots | Nitrogen Starvation | Enriched under N starvation. | Modulates root growth and counteracts oxidative stress. | researchgate.net |
| Gibberellin A4 | Plant Roots | Nitrogen Starvation | Enriched under N starvation. | Modulates root growth and counteracts oxidative stress. | researchgate.net |
Molecular Perception, Signal Transduction, and Gene Regulation by Gibberellin A44 Diacid
Characterization of Gibberellin Receptors and Ligand Binding (e.g., GID1)
The perception of gibberellin (GA) signals in plants is primarily mediated by a class of soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). pathbank.org These receptors are essential for initiating the signaling cascade that leads to various developmental responses. The GID1 receptor has a structure similar to a hormone-sensitive lipase, containing a binding pocket for gibberellins (B7789140). pnas.org
Gibberellin A44 (GA44) diacid is an intermediate in the gibberellin biosynthesis pathway, specifically the early C-13 hydroxylation pathway. pathbank.org It serves as a precursor to other gibberellins, such as GA19 and subsequently the bioactive GA1. pathbank.orgresearchgate.net The bioactivity of gibberellins is determined by their specific chemical structure. The most biologically active forms, such as GA1, GA3, GA4, and GA7, typically possess a C-3β hydroxyl group and a γ-lactone ring across carbons 4 and 10. wikipedia.org As Gibberellin A44 diacid is an open-lactone form, it is not considered a primary bioactive gibberellin and thus does not directly bind to the GID1 receptor with high affinity to trigger the signaling cascade. wikipedia.orgnih.gov
The signaling process is initiated when a bioactive gibberellin, derived from precursors like GA44 diacid, binds to the GID1 receptor. This binding event induces a conformational change in the GID1 protein, causing a flexible N-terminal "lid" to close over the GA-binding pocket. pathbank.org This closure exposes a new surface on the GID1 receptor, which is critical for its interaction with the DELLA proteins, the primary repressors of GA signaling. pathbank.orgpnas.org Therefore, while GA44 diacid is a key component of the metabolic pool, its role in receptor binding is indirect, contingent upon its conversion into a bioactive form. pathbank.org
Table 1: Key Proteins in the Gibberellin Signaling Pathway
| Protein Class | Example(s) | Function | Reference |
|---|---|---|---|
| GA Receptor | GID1 (Gibberellin Insensitive Dwarf1) | Soluble nuclear receptor that binds to bioactive GAs to initiate the signaling cascade. | pathbank.orgpnas.org |
| Signaling Repressors | DELLA Proteins (e.g., RGA, GAI, SLR1) | Nuclear proteins that repress GA-responsive genes and plant growth in the absence of GA. | pathbank.orgnih.gov |
| F-box Protein | SLY1 (Sleepy1) / GID2 | Component of the SCF E3 ubiquitin ligase complex that recognizes the GA-GID1-DELLA complex for degradation. | oup.com |
| E3 Ubiquitin Ligase Complex | SCFSLY1/GID2 | Mediates the polyubiquitination of DELLA proteins, targeting them for destruction by the 26S proteasome. | oup.comfrontiersin.org |
DELLA Protein Regulation in Gibberellin Signaling Cascades
DELLA proteins are a family of nuclear-localized growth repressors that play a central role in the gibberellin signaling pathway. nih.gov They are characterized by a conserved N-terminal DELLA motif (Asp-Glu-Leu-Leu-Ala). nih.gov In the absence of a bioactive GA signal, DELLA proteins bind to and inactivate a wide range of transcription factors, thereby inhibiting gene expression and restraining plant growth processes like stem elongation and seed germination. pathbank.org
The signaling cascade initiated by the metabolic conversion of precursors like this compound into bioactive GAs directly targets DELLA proteins for removal. When a bioactive GA binds to the GID1 receptor, the resulting GA-GID1 complex can then interact with a DELLA protein. pnas.org This interaction forms a stable tertiary complex (GA-GID1-DELLA). pathbank.orgpnas.org The formation of this complex is the crucial step that marks the DELLA protein for degradation, effectively de-repressing the GA signaling pathway. pathbank.org The stability of DELLA proteins is therefore inversely proportional to the level of bioactive GAs. nih.gov The accumulation of GA44 diacid, as observed under conditions like nitrogen starvation, suggests a dynamic regulation of the GA biosynthetic flux, which in turn modulates the levels of bioactive GAs available to trigger DELLA protein degradation. researchgate.netnih.gov
Ubiquitin-Proteasome System in GA44 Diacid Response
The degradation of DELLA proteins, prompted by a signal originating from the metabolism of GA44 diacid into a bioactive GA, is executed by the ubiquitin-proteasome system (UPS). pathbank.orgresearchgate.net The UPS is a major pathway for controlled protein degradation in eukaryotes. plos.org
Once the GA-GID1-DELLA complex is formed, it is recognized by an F-box protein, such as SLEEPY1 (SLY1) in Arabidopsis or GID2 in rice. oup.com These F-box proteins are substrate-specificity components of a larger E3 ubiquitin ligase complex known as the SCF complex (named for its core components: SKP1, CULLIN, F-box protein). wikipedia.orgresearchgate.net The SCFSLY1/GID2 complex catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the DELLA protein. oup.comfrontiersin.org
This polyubiquitin (B1169507) chain acts as a tag, marking the DELLA protein for recognition and degradation by the 26S proteasome, a large, ATP-dependent proteolytic machine. plos.orgfrontiersin.org The proteasome breaks down the DELLA protein into small peptides, effectively removing the repressor and allowing for the activation of GA responses. frontiersin.org This mechanism ensures that the GA signal is rapidly translated into a physiological response by swiftly eliminating the key proteins that restrain growth.
Transcriptional Reprogramming by this compound
The removal of DELLA repressors, following their degradation via the UPS, initiates a significant transcriptional reprogramming within the cell. This reprogramming is the ultimate output of the signaling cascade that begins with the synthesis of bioactive GAs from precursors such as this compound.
Identification of GA-Responsive Genes via Omics Approaches
Large-scale transcriptomic studies, such as microarray and RNA-sequencing, have been instrumental in identifying hundreds of genes whose expression levels are altered in response to gibberellin. nih.gov These GA-responsive genes are involved in a wide array of biological processes, including cell wall modification, hormone metabolism, and signal transduction. nih.govnih.gov
While comprehensive omics data for direct treatment with this compound is limited, studies have correlated its endogenous levels with changes in gene expression. For instance, a metabolome and transcriptome analysis in Anoectochilus roxburghii under different light intensities found a significant correlation between the levels of this compound and the expression of specific transcription factor genes, highlighting its role within the broader regulatory network. metabolomicsworkbench.org
Table 2: Correlation between this compound and Transcription Factors in A. roxburghii
| Metabolite | Transcription Factor | Correlation Coefficient | Reference |
|---|---|---|---|
| This compound | BHLH130 | 0.999 | metabolomicsworkbench.org |
| This compound | MYB15 | 1.000 | metabolomicsworkbench.org |
Data from a study on Anoectochilus roxburghii, indicating a strong positive correlation under the studied conditions.
Table 3: Examples of General GA-Responsive Genes Identified via Omics Approaches
| Gene Category | Gene Example | Function | Reference |
|---|---|---|---|
| GA Biosynthesis | GA20ox, GA3ox | Enzymes in the final steps of bioactive GA synthesis (feedback regulation). | pnas.orgresearchgate.net |
| GA Catabolism | GA2ox | Enzyme that deactivates bioactive GAs (feed-forward regulation). | nih.gov |
| Cell Wall Metabolism | Xyloglucan endotransglucosylase/hydrolase (XTH) | Modifies cell wall components to allow for cell expansion. | nih.gov |
| Transcription Factor | GASA (GA-Stimulated Arabidopsis) | Small secreted proteins involved in cell expansion and hormone signaling. | |
| Hydrolases | α-amylase | Breaks down starch into sugars, providing energy for germination. | nih.gov |
Promoter Analysis and Cis-Regulatory Elements
The promoters of GA-responsive genes contain specific DNA sequences known as cis-regulatory elements, which function as binding sites for transcription factors. The analysis of these promoters has revealed conserved motifs that are critical for GA-mediated gene regulation. One of the most well-characterized is the Gibberellin-Responsive Element (GARE). The GA-response complex in some promoters has been shown to be composed of GARE-like sequences (e.g., TAACAGA) and other novel motifs termed CAACTC regulatory elements (CAREs). These elements are necessary and sufficient to confer GA inducibility to a gene. They are recognized by transcription factors, such as GAMYB, which are either activated or released from DELLA-mediated repression upon the arrival of a GA signal.
Table 4: Key Cis-Regulatory Elements in GA-Responsive Promoters
| Element | Consensus Sequence | Function | Reference |
|---|---|---|---|
| GARE (Gibberellin-Responsive Element) | TAACAGA / TAACGTA | Core element for GA-upregulated expression, often bound by GAMYB transcription factors. | |
| CARE (CAACTC Regulatory Element) | CAACTC | Works in conjunction with GARE to confer GA inducibility. | |
| TATC-box | TATCCAT / TATCCAC | A gibberellin-responsive element. | |
| Py-rich stretch | - | A cis-acting element that can enhance GA-induced expression. | - |
Interplay with Other Phytohormone Signaling Networks
The gibberellin signaling pathway does not operate in isolation. It is intricately connected with other phytohormone signaling networks, and DELLA proteins serve as central hubs for this crosstalk. nih.govfrontiersin.org The regulation of the GA biosynthetic pathway, which includes intermediates like this compound, is influenced by other hormones, and in turn, the GA signal modulates responses to them.
Abscisic Acid (ABA): GA and ABA often act antagonistically. For example, GA promotes seed germination while ABA promotes dormancy. This antagonism occurs at both the metabolic and signaling levels.
Auxin: Auxin can regulate the concentration of bioactive GAs in tissues. Furthermore, DELLA proteins can interact with auxin-related transcription factors, integrating the two pathways to co-regulate growth processes like stem elongation. nih.gov
Ethylene (B1197577): The interaction between ethylene and GA is complex. Ethylene signaling can reduce bioactive GA levels, leading to the accumulation of DELLA proteins and subsequent growth repression. frontiersin.org This crosstalk is crucial for integrating developmental programs with environmental cues. frontiersin.org
Brassinosteroids (BRs): GAs and BRs synergistically promote cell elongation. DELLA proteins can physically interact with and inhibit BZR1, a key transcription factor in the BR signaling pathway. nih.gov The GA-induced degradation of DELLAs releases BZR1, thus promoting BR-mediated growth. nih.gov
Jasmonic Acid (JA): DELLA proteins can interact with JAZ proteins, the repressors of jasmonic acid signaling. This interaction provides a molecular link for coordinating plant growth with defense responses. nih.gov
The enrichment of this compound and other GAs under nitrogen starvation suggests a role for the GA pathway in modulating plant growth in response to nutrient availability, a process that involves complex interactions with other stress-related signaling pathways. researchgate.netnih.gov
Synergistic and Antagonistic Interactions (e.g., ABA, Auxin, Ethylene, Cytokinins)
While extensive research describes the complex web of synergistic and antagonistic interactions between the general class of gibberellins and other key plant hormones like abscisic acid (ABA), auxin, ethylene, and cytokinins, this information is not specific to this compound. wikipedia.org For example, the antagonistic relationship between gibberellins and ABA in processes like seed germination and dormancy is a well-established principle in plant biology. wikipedia.org Similarly, the interplay between gibberellins and auxin in promoting stem elongation is a cornerstone of developmental botany. wikipedia.org However, no studies were found that specifically investigate or delineate the role of this compound within these hormonal crosstalk networks. Its direct interactions, whether synergistic or antagonistic, with ABA, auxin, ethylene, or cytokinins have not been the subject of targeted research.
Transcriptional and Post-Translational Cross-Regulation
However, there is no direct evidence of how this compound influences these or other genes. Furthermore, the critical area of post-translational regulation, such as the modification of DELLA proteins or other signaling components, has not been studied in the context of this compound. The specific molecular interactions and modifications it may trigger remain an open area for future investigation.
Genetic, Genomic, and Epigenetic Approaches in Gibberellin A44 Diacid Research
Forward and Reverse Genetic Screens for GA44 Diacid-Related Mutants
Genetic screens are fundamental, unbiased methods for linking genes to their functions. frontiersin.org Forward genetics begins with identifying a mutant phenotype of interest and then determining the gene responsible, while reverse genetics starts with a known gene, alters it, and then observes the resulting phenotype. wikipedia.orgcureffi.org
Forward genetic screens have been instrumental in elucidating the gibberellin (GA) metabolic pathway. frontiersin.org Historically, these screens began with the observation of dwarfism, a phenotype often caused by a deficiency in bioactive GAs. frontiersin.org By mutagenizing a population and screening for these dwarf mutants, researchers have successfully identified and mapped many of the genes encoding the enzymes for GA biosynthesis. frontiersin.orglibretexts.org Although specific forward screens isolating mutants solely for altered Gibberellin A44 diacid levels are not prominently documented, mutants identified with disruptions in the broader C20-GA pathway inherently involve changes in the flux of intermediates like GA44 diacid.
Reverse genetic screens have also provided significant insights. wikipedia.org This approach allows researchers to target specific genes suspected of being involved in GA metabolism and analyze the consequences of their knockout or knockdown. For example, in rice, reverse genetic screening of a mutant population was used to establish cryptochrome-deficient lines, which helped clarify the roles of specific photoreceptors in regulating GA metabolism genes. nih.gov Similarly, a reverse genetics approach in sorghum successfully identified mutants for the SbGA2ox3 gene, a key enzyme in the degradation of active GAs, providing valuable germplasm for breeding. mdpi.com Such targeted studies of GA oxidases and synthases are critical for understanding the points of regulation for intermediates like GA44 diacid.
Table 1: Application of Genetic Screens in Gibberellin Research
| Genetic Approach | Principle | Application in Gibberellin Pathway Research | Relevance to this compound |
|---|---|---|---|
| Forward Genetics | Starts with a phenotype (e.g., dwarfism) to identify the causative gene mutation. cureffi.orglibretexts.org | Identification of key genes in the GA biosynthesis and signaling pathways by screening for mutants with altered growth. frontiersin.org | Mutants with altered levels of C20-GAs would indirectly provide information on the metabolic flux through GA44 diacid. |
| Reverse Genetics | Starts with a known gene, creates a mutation (e.g., knockout), and analyzes the resulting phenotype. wikipedia.orgcureffi.org | Characterization of specific GA metabolism genes, such as GA 2-oxidases or GA 20-oxidases, by observing the effect of their disruption. nih.govmdpi.com | Allows for targeted disruption of genes encoding enzymes that synthesize or catabolize GA44 diacid to study its specific role. |
Gene Editing Technologies (CRISPR/Cas9) for Modulating GA44 Diacid Levels and Sensitivity
The advent of CRISPR/Cas9 has revolutionized plant biology by enabling precise, targeted modifications to an organism's genome. mdpi.comtranspopmed.org This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break, which can lead to gene knockout or the insertion of new genetic information. transpopmed.org
In the context of gibberellin research, CRISPR/Cas9 has been successfully used to modulate GA sensitivity. A notable example is the targeting of the PROCERA gene in tomato, which encodes a DELLA protein—a key repressor of GA signaling. nih.gov This created a dominant dwarf allele that remains partially responsive to gibberellin application, demonstrating the technology's power to fine-tune plant growth characteristics. nih.gov
While direct editing of the this compound pathway has not been specifically reported, the technology holds immense potential. Researchers could use CRISPR/Cas9 to precisely knock out or alter the expression of the genes encoding the enzymes directly responsible for the synthesis and subsequent conversion of GA44 diacid. Such targeted modifications would be invaluable for:
Creating mutant lines with elevated or depleted levels of GA44 diacid to definitively establish its physiological function.
Investigating the roles of specific isoforms of GA biosynthetic enzymes.
Altering the promoter regions of these genes to change their expression patterns in response to developmental or environmental cues.
This precise control over the GA metabolic network would allow for the disentanglement of the complex interactions between different GA intermediates and the modulation of plant traits with high specificity. frontiersin.orgmdpi.com
Table 2: Potential CRISPR/Cas9 Targets for Investigating this compound
| Target Gene Family | Function in GA Pathway | Potential Outcome of Editing |
|---|---|---|
| GA20-oxidase (GA20ox) | Catalyzes steps leading to the formation of C19-GAs from C20-GAs. nih.gov | Knockout could lead to the accumulation of C20-GA precursors, including GA44 diacid. |
| GA3-oxidase (GA3ox) | Catalyzes the final step in the synthesis of certain bioactive GAs. nih.gov | Editing could alter the balance of GA intermediates and bioactive forms, impacting the flux of GA44 diacid. |
| C13-hydroxylases (CYP714) | Involved in the hydroxylation of gibberellins (B7789140), a key modification step. | Knockout of specific family members could block pathways downstream of GA44 diacid, causing it to accumulate. |
| Transcription Factors | Regulate the expression of GA metabolism genes. nih.gov | Editing specific transcription factor binding sites in the promoters of GA pathway genes could modulate GA44 diacid levels under specific conditions. |
Transcriptomics, Proteomics, and Metabolomics in Elucidating GA44 Diacid Networks
"Omics" technologies provide a systems-level view of the molecular processes governing an organism's functions. The integration of transcriptomics (gene expression), proteomics (protein content), and metabolomics (metabolite profiles) is particularly powerful for unraveling complex metabolic networks like the gibberellin pathway. mdpi.com
Metabolomics has been directly applied to quantify this compound. A non-targeted metabolomic analysis of Arabidopsis thaliana revealed that this compound, among other gibberellin-type metabolites, was significantly enriched under nitrogen starvation. nih.gov This finding suggests a role for GA44 diacid in the plant's adaptive response to nutrient stress, potentially by modulating root growth. nih.gov
Transcriptomics provides a snapshot of the genes being actively expressed under specific conditions. In a study on the orchid Anoectochilus roxburghii, an integrated transcriptome and metabolome analysis established a significant positive correlation between the accumulation of this compound and the expression levels of the transcription factors MYB15 and BHLH130. nih.gov This directly links the presence of the compound to the activity of specific regulatory networks. Other transcriptomic studies in grapevine and gerbera have identified large sets of GA-responsive genes, revealing the downstream genetic programs that GAs regulate, which would include the networks influenced by the flux of GA44 diacid. frontiersin.orgnih.gov
Proteomics focuses on the protein landscape of the cell. In GA research, proteomics has been used to compare GA-deficient Arabidopsis mutants with wild-type seeds. nih.gov These studies showed that while the initial mobilization of storage proteins is not dependent on GAs, subsequent processes required for radicle protrusion are, highlighting the specific developmental stages where GA signaling is critical. nih.gov
By integrating these omics datasets, researchers can construct comprehensive models of how environmental and developmental signals are translated into changes in gene expression, protein synthesis, and ultimately, the accumulation of specific metabolites like this compound.
Table 3: Summary of "Omics" Research Findings Related to this compound
| "Omics" Field | Organism/System | Key Finding Related to GA44 Diacid or its Pathway | Citation |
|---|---|---|---|
| Metabolomics | Arabidopsis thaliana | This compound levels were found to be enriched under nitrogen starvation conditions. | nih.gov |
| Transcriptomics | Anoectochilus roxburghii | Accumulation of this compound was positively correlated with the expression of transcription factors MYB15 and BHLH130. | nih.gov |
| Proteomics | Arabidopsis thaliana seeds | GA-deficient mutants showed that GAs are not required for initial storage protein mobilization but are crucial for later stages of germination. | nih.gov |
Comparative Genomics and Evolutionary Insights into this compound Metabolism
Comparative genomics and evolutionary studies provide a broad perspective on how metabolic pathways have originated and diversified over time. The gibberellin biosynthesis and signaling pathways are ancient, with key components having deep evolutionary roots. nih.govcsic.es
Evolutionary analysis has shown that DELLA proteins, the central repressors of GA signaling, are conserved across all land plants. nih.gov However, the full GA metabolic pathway and the GID1 receptor that perceives GAs emerged later, in the ancestor of vascular plants. nih.govcsic.es This suggests that the signaling machinery was in place before the hormone itself was fully utilized in its modern role.
The vast chemical diversity of gibberellins and other related diterpenoids in the plant kingdom is thought to have arisen from the duplication and subsequent divergence of genes from the core GA biosynthesis pathway. researchgate.net This evolutionary plasticity has allowed plants to co-opt these enzymes for more specialized metabolic pathways. researchgate.net Comparative genomics in crops like rice has been essential for identifying entire families of GA metabolism genes, such as ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) gene clusters, providing a catalogue of the genetic toolkit for GA synthesis. nih.gov
This compound, as a C20-gibberellin, is part of this evolutionary narrative. Its place as an intermediate in the pathway of some flowering plants reflects the specific metabolic routes that evolved in different lineages. frontiersin.org By comparing the genomes of diverse plant species, researchers can trace the emergence and modification of the enzymes that produce and consume GA44 diacid, shedding light on how this particular branch of the GA network contributed to plant evolution.
Table 5: Evolutionary Milestones in Gibberellin Metabolism and Signaling
| Evolutionary Event | Significance | Implication for GA44 Diacid |
|---|---|---|
| Emergence of DELLA Proteins | Key signaling repressors are present in all land plants, predating the full GA pathway. nih.govcsic.es | The cellular machinery to respond to changes in GA levels was established early. |
| Emergence of GID1 Receptor and full GA Pathway | The complete perception and synthesis pathway appeared in the ancestor of vascular plants. nih.gov | The role of GA intermediates, including C20-GAs like GA44 diacid, became integrated into vascular plant development. |
| Gene Duplication and Divergence | Led to the expansion and specialization of GA biosynthesis enzymes (e.g., P450s, 2-oxidases). researchgate.net | Created the specific enzymatic steps required to produce and metabolize GA44 diacid as part of increasingly complex networks. |
Advanced Analytical Methodologies for Gibberellin A44 Diacid Profiling and Localization
Chromatographic Techniques for Separation and Purification (e.g., HPLC, UPLC, GC)
Chromatographic techniques are fundamental for the separation and purification of GA44 diacid from intricate plant extracts, thereby minimizing interference from other compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation of gibberellins (B7789140). Reversed-phase columns, such as C18, are commonly used, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The elution order of gibberellins is influenced by their polarity, which is determined by the number and position of hydroxyl groups and other functional groups. Generally, more polar gibberellins elute earlier than less polar ones. For instance, dihydroxylated gibberellins tend to elute before monohydroxylated ones researchgate.net. UPLC, with its smaller particle size columns, offers higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC nih.govnih.gov.
Gas Chromatography (GC) is another valuable tool for gibberellin analysis. However, due to the low volatility of gibberellins, derivatization is necessary to convert them into more volatile compounds before GC analysis nih.govresearchgate.net. This typically involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. While GC offers excellent separation efficiency, the derivatization step can add complexity to the workflow researchgate.net.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Robust and widely applicable; non-destructive. | Lower resolution and longer run times compared to UPLC. |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes smaller particle size columns for higher separation efficiency. | Higher resolution, sensitivity, and speed than HPLC nih.govnih.gov. | Requires higher operating pressures. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High separation efficiency. | Requires derivatization for non-volatile compounds like gibberellins, which can be complex nih.govresearchgate.net. |
Mass Spectrometry-Based Quantification (e.g., GC-MS, LC-MS/MS, SRM/MRM)
Mass spectrometry (MS) coupled with chromatographic techniques provides a highly sensitive and specific platform for the quantification of GA44 diacid.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in gibberellin analysis for decades nih.gov. After separation by GC, the derivatized gibberellins are ionized, and the resulting mass-to-charge ratios of the fragments are detected. Selected ion monitoring (SIM) can be used to enhance selectivity and sensitivity by monitoring specific ions characteristic of the target analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , has become the method of choice for the analysis of gibberellins due to its high sensitivity, specificity, and ability to analyze underivatized compounds core.ac.uk. In LC-MS/MS, the precursor ion corresponding to the deprotonated molecule of GA44 diacid ([M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) , significantly reduces background noise and enhances the accuracy of quantification core.ac.uk.
For the absolute and accurate quantification of GA44 diacid, isotope dilution mass spectrometry is the gold standard nih.gov. This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated GA44 diacid) to the sample at the initial stage of extraction. The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, purification, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for any losses during sample preparation and for matrix effects nih.gov.
The analysis of GA44 diacid in plant tissues is often hampered by its low concentration and the presence of a complex matrix of other metabolites that can interfere with the analysis.
Metabolite Extraction : Efficient extraction of gibberellins from plant tissues is a critical first step. A common method involves homogenization of the plant material in an organic solvent, such as methanol or acetone, often with the addition of an antioxidant to prevent degradation. This is typically followed by a series of purification steps, including solid-phase extraction (SPE), to remove interfering substances like pigments and lipids core.ac.ukmdpi.com. The choice of extraction solvent and purification protocol needs to be carefully optimized to ensure high recovery of GA44 diacid.
Matrix Effects : In LC-MS analysis, co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to inaccurate quantification. Matrix effects can be mitigated by thorough sample cleanup, the use of matrix-matched calibration curves, and, most effectively, by the use of a stable isotope-labeled internal standard in an isotope dilution approach mdpi.comnih.gov.
Immunological Assays (e.g., ELISA) for High-Throughput Detection
Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) , offer a high-throughput and cost-effective method for the detection of gibberellins. These assays are based on the specific binding of an antibody to the target gibberellin. In a competitive ELISA format, a known amount of enzyme-labeled gibberellin competes with the unlabeled gibberellin in the sample for binding to a limited number of antibody-binding sites. The amount of bound enzyme is inversely proportional to the concentration of the gibberellin in the sample. While ELISA kits are commercially available for some of the more common gibberellins, the development of a specific and sensitive ELISA for GA44 diacid would require the production of highly specific monoclonal or polyclonal antibodies against this particular compound thermofisher.com.
In Situ Localization and Imaging of this compound (e.g., Immunocytochemistry, Biosensors)
Determining the spatial distribution of GA44 diacid within plant tissues is essential for understanding its localized functions.
Immunocytochemistry allows for the visualization of gibberellins within cells and tissues. This technique involves fixing the tissue to preserve its structure and then using a primary antibody that specifically recognizes the target gibberellin. A secondary antibody, labeled with a fluorescent dye or an enzyme, is then used to detect the primary antibody, revealing the location of the gibberellin nih.govoup.comtandfonline.comnih.govresearchgate.net. A significant challenge in the immunolocalization of small molecules like gibberellins is to prevent their diffusion during tissue preparation.
Genetically encoded biosensors are emerging as powerful tools for the real-time imaging of phytohormone dynamics in living cells. For gibberellins, biosensors have been developed based on the Förster resonance energy transfer (FRET) principle. These sensors typically consist of a gibberellin receptor protein and a DELLA protein (a repressor of gibberellin signaling) fused to two different fluorescent proteins. In the absence of gibberellin, the two fluorescent proteins are in close proximity, allowing FRET to occur. The binding of gibberellin induces a conformational change that separates the fluorescent proteins, leading to a change in the FRET signal. The development of a specific biosensor for GA44 diacid would provide invaluable insights into its dynamic distribution and signaling within the plant researchgate.netcam.ac.ukresearchgate.netnih.govkaust.edu.saresearchgate.net.
Bioassays and Reporter Systems for Functional Analysis of GA44 Diacid Activity
Bioassays are used to determine the biological activity of gibberellins by observing their effect on a specific physiological process in a test plant. Classic gibberellin bioassays include the dwarf rice seedling bioassay, the lettuce hypocotyl elongation bioassay, and the barley aleurone α-amylase induction assay jircas.go.jpslideshare.netsemanticscholar.org. These assays can be used to assess the relative biological activity of GA44 diacid compared to other gibberellins. The choice of bioassay is important, as different species and even different dwarf mutants can exhibit varying sensitivities to different gibberellins jircas.go.jpresearchgate.net.
Reporter systems provide a means to study the molecular mechanisms of GA44 diacid action. These systems typically involve fusing the promoter of a gibberellin-responsive gene to a reporter gene, such as β-glucuronidase (GUS) or luciferase. The expression of the reporter gene in response to the application of GA44 diacid can then be monitored, providing information about the activation of the gibberellin signaling pathway nih.govnih.gov.
| Method | Principle | Application for GA44 Diacid |
|---|---|---|
| Bioassays (e.g., dwarf rice, lettuce hypocotyl) | Measures a physiological response to an applied substance. | Determining the biological activity of GA44 diacid in promoting growth and other developmental processes jircas.go.jpslideshare.net. |
| Reporter Systems (e.g., GUS, luciferase) | Monitors the expression of a gene of interest in response to a stimulus. | Investigating the ability of GA44 diacid to activate the gibberellin signaling pathway and induce gene expression nih.govnih.gov. |
Biotechnological Applications and Future Research Perspectives
Strategies for Manipulating Gibberellin A44 Diacid Pathways in Crop Improvement
The manipulation of gibberellin levels has been a cornerstone of modern agriculture, famously contributing to the "Green Revolution." wikipedia.orgresearchgate.net By targeting the biosynthetic pathway in which GA44 diacid is a component, researchers can influence crucial agronomic traits.
Strategies to enhance crop yield and biomass often involve modifying the expression of genes within the GA metabolic pathway. The introduction of semi-dwarf varieties, which exhibit reduced plant height and improved resistance to lodging, was achieved by selecting for mutations in GA biosynthesis genes, thereby altering the flow of metabolites through intermediates like GA44 diacid. nih.govfrontiersin.org For instance, mutations in the GA20-oxidase (GA20ox) gene, which acts on downstream precursors of GA44 diacid, lead to the semi-dwarf phenotype in rice and were critical to increasing grain production. nih.gov
Table 1: Key Genes in the Gibberellin Pathway and Their Role in Crop Improvement
| Gene/Enzyme Family | Function in GA Pathway | Impact of Manipulation on Crops |
|---|---|---|
| GA20-oxidase (GA20ox) | Catalyzes late steps in GA biosynthesis, downstream of GA44 diacid. nih.gov | Reduced function leads to semi-dwarfism, increased lodging resistance, and higher harvest index (e.g., rice sd-1 gene). nih.gov |
| GA3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GAs. nih.gov | Modifying expression alters levels of active GAs, affecting plant height and fertility. nih.gov |
| GA2-oxidase (GA2ox) | Inactivates bioactive GAs. nih.gov | Overexpression can lead to dwarfism by reducing active GA levels. wikipedia.org |
There is growing evidence that modulating the GA pathway can enhance plant resilience to environmental challenges. A reduction in GA levels has been linked to improved tolerance to abiotic stresses such as salinity, cold, and drought. nih.govtaylorfrancis.com This is often achieved by applying GA biosynthesis inhibitors or through genetic modification. frontiersin.orgnih.gov For example, the application of paclobutrazol, which blocks GA production, has been shown to improve drought tolerance in cereals like tef and finger millet. frontiersin.org The underlying mechanism is thought to involve a trade-off, where restricting growth allows the plant to allocate more resources to stress defense mechanisms.
The GA pathway, including the metabolic steps involving GA44 diacid, is also central to developmental control. Gibberellins (B7789140) regulate critical life-cycle transitions such as seed germination, the shift from juvenile to adult phases, and flowering time. nih.govmdpi.com Manipulating this pathway can help synchronize flowering with favorable environmental conditions or break seed dormancy, which are crucial traits for adapting crops to new environments and ensuring uniform stand establishment. frontiersin.org The antagonistic relationship between GAs and the stress hormone abscisic acid (ABA) is a key regulatory hub that balances growth with stress responses and dormancy. frontiersin.org
Unexplored Regulatory Nodes and Signaling Components
Despite significant advances, many aspects of GA regulation remain to be fully elucidated. The signaling pathway is primarily understood through the GA-GID1-DELLA model, where GA binding to its GID1 receptor triggers the degradation of growth-repressing DELLA proteins. nih.govresearchgate.net However, DELLA proteins are now known to be integrators of multiple hormonal and environmental signals, interacting with a wide array of transcription factors and other proteins. nih.gov The full spectrum of these interactions and how they fine-tune growth in different tissues and conditions represents a major unexplored area.
Specifically concerning the GA44 diacid pathway, research is needed to understand its tissue-specific regulation and its integration with other metabolic pathways. The crosstalk between gibberellins and other hormones like auxins, jasmonic acid, and salicylic (B10762653) acid is complex and involves direct protein-protein interactions and transcriptional networks that are not fully mapped. nih.govnih.govnih.gov Identifying these undiscovered regulatory components could provide novel targets for crop improvement that offer more subtle and specific control than broadly altering GA levels.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the role of GA44 diacid requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This approach allows researchers to move beyond a single-gene focus and build comprehensive models of the entire metabolic and regulatory network. mdpi.com
For instance, metabolomic profiling can precisely quantify the levels of GA44 diacid and other intermediates under various genetic or environmental conditions, as demonstrated in a study on Anoectochilus roxburghii where GA44 diacid content varied with light intensity. nih.gov Transcriptomics can simultaneously measure the expression levels of all genes encoding enzymes in the pathway, while proteomics can assess the abundance of the actual enzymes. mdpi.comnih.gov By integrating this multi-layered data, researchers can identify rate-limiting steps, uncover new regulatory genes, and predict how perturbations in the pathway will affect plant phenotype. nih.gov This holistic view is essential for designing more effective and precise strategies for crop improvement. frontiersin.org
Table 2: Application of Multi-Omics Approaches to GA44 Diacid Research
| Omics Discipline | Objective in GA44 Diacid Research | Expected Outcome |
|---|---|---|
| Genomics | Identify genes encoding enzymes in the GA pathway and their regulatory elements. | Discovery of novel alleles for breeding; targets for gene editing. mdpi.com |
| Transcriptomics | Analyze the expression patterns of GA-related genes across different tissues and conditions. | Understanding of transcriptional regulation and response to stimuli. nih.gov |
| Proteomics | Quantify the abundance of enzymes and regulatory proteins (e.g., DELLA, GID1). | Insight into post-transcriptional regulation and protein-level control. mdpi.com |
| Metabolomics | Measure the concentration of GA44 diacid and other GA intermediates. | Direct measurement of metabolic flux and pathway bottlenecks. nih.gov |
Development of Novel Chemical Probes and Genetic Tools for GA44 Diacid Research
Future progress in understanding and manipulating the GA44 diacid pathway will rely on the development of more sophisticated research tools. The creation of novel chemical probes, such as highly specific enzyme inhibitors or agonists, could allow for the precise manipulation of individual steps in the GA biosynthesis pathway. nih.gov Chemical screening has already proven effective in identifying GA mimics that bind to the GID1 receptor, offering alternatives to applying GAs directly in agriculture and research. nih.gov Developing a probe that specifically targets the enzyme acting on GA44 diacid would be invaluable for studying its precise role.
On the genetic front, the advent of genome editing technologies like CRISPR/Cas9 offers unprecedented opportunities. nih.gov Instead of creating simple gene knockouts, CRISPR/Cas9 can be used to introduce subtle changes to gene promoters or coding sequences, allowing for the fine-tuning of enzyme activity and, consequently, the levels of intermediates like GA44 diacid. nih.govnih.gov Furthermore, developing novel assay systems, such as the yeast-based platforms used to study GA3OX activity, could be adapted to screen for new inhibitors or mutant enzymes related to GA44 diacid metabolism, accelerating the discovery of new tools for both basic research and applied crop breeding. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for the structural characterization of Gibberellin A44 diacid?
- Answer : Structural elucidation requires a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for carbon and hydrogen profiling, high-performance liquid chromatography–mass spectrometry (HPLC-MS) for molecular weight confirmation, and comparison with published spectral databases. Due to limited reference data for this compound (as noted in its sparse identifiers ), cross-validation with structurally similar gibberellins (e.g., GA29 or GA34) is critical. Ensure purity via recrystallization or preparative HPLC before analysis .
Q. How can researchers quantify this compound in plant tissues with high sensitivity?
- Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for its specificity and sensitivity. Optimize extraction protocols using methanol/water mixtures acidified with formic acid to stabilize the diacid form. Include internal standards (e.g., deuterated gibberellins) to correct for matrix effects. Validate the method using spike-recovery experiments and calibration curves with a minimum R² > 0.99 .
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound’s role in plant stress responses?
- Answer : Employ a multi-omics approach:
- Genetic Models : Use gibberellin-deficient mutants (e.g., Arabidopsis ga1-3) supplemented with exogenous this compound to isolate its effects.
- Transcriptomics : Pair RNA-seq with hormone-treated vs. control samples to identify differentially expressed genes.
- Phenotypic Analysis : Quantify stress markers (e.g., proline, malondialdehyde) under abiotic stress conditions (drought, salinity).
- Methodological Rigor : Replicate experiments across ≥3 biological batches and include sham treatments to control for solvent effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Contradictions often arise from variations in:
- Purity : Validate compound purity via orthogonal methods (e.g., HPLC-UV and LC-MS).
- Biological Systems : Species-specific receptor affinities (e.g., Oryza sativa vs. Arabidopsis) may explain divergent responses.
- Dosage : Conduct dose-response curves (1 nM–10 µM) to identify optimal activity windows.
- Contextual Factors : Control for environmental variables (light, temperature) and endogenous hormone crosstalk (e.g., auxin, ABA). Cross-reference findings with GA44’s structural analogs (e.g., GA34) to infer mechanistic consistency .
Q. How can researchers model the biosynthesis pathway of this compound in non-model plant species?
- Answer : Combine isotopic labeling (e.g., ¹³C-mevalonate) with enzyme kinetics assays to trace precursor incorporation. Use heterologous expression systems (e.g., E. coli or yeast) to test candidate cytochrome P450 enzymes (e.g., GA 13-oxidase). For computational modeling, apply kinetic flux profiling or genome-scale metabolic reconstructions. Ensure reproducibility by depositing raw data and code in public repositories (e.g., Zenodo) .
Methodological Best Practices
Q. What are the key considerations for ensuring reproducibility in this compound studies?
- Answer :
- Documentation : Provide detailed protocols for extraction, purification, and quantification, including instrument parameters (e.g., LC gradient, MS ionization mode).
- Data Transparency : Share raw chromatograms, spectral files, and statistical scripts as supplementary materials.
- Negative Controls : Include solvent-only and hormone-deficient controls in bioassays.
- Peer Validation : Collaborate with independent labs to replicate key findings .
Q. How should researchers integrate conflicting data about this compound’s stability in aqueous solutions?
- Answer : Stability assays under varying pH (3–9), temperatures (4–37°C), and light exposure can clarify degradation kinetics. Use UV-Vis spectroscopy or LC-MS to monitor degradation products. For long-term storage, recommend lyophilization and storage at -80°C in amber vials. Cite conflicting studies in the discussion section and propose hypotheses (e.g., isomerization or oxidation pathways) for further testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
